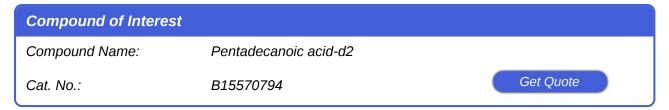


Technical Guide: Pentadecanoic Acid-d2 Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for **Pentadecanoic acid-d2**. It is intended to assist researchers, scientists, and professionals in drug development in understanding the quality control and analytical standards for this isotopically labeled compound.

Certificate of Analysis Summary

A Certificate of Analysis (C of A) for **Pentadecanoic acid-d2** provides critical data on its identity, purity, and isotopic enrichment. Below is a summary of typical specifications presented in a tabular format for clarity and comparison.



Parameter	Specification	Method
Identity		
Chemical Name	Pentadecanoic-2,2-d2 acid	-
CAS Number	64118-45-2	-
Molecular Formula	C15H28D2O2	-
Molecular Weight	244.41 g/mol	Mass Spectrometry
Purity		
Chemical Purity	≥98%	Gas Chromatography (GC)
Isotopic Analysis		
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry (MS)
Deuterated Forms	≥99% (d1-d2)	Mass Spectrometry (MS)
Physical Properties		
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in organic solvents such as ethanol, DMSO, and DMF	-
Storage		
Recommended Storage	-20°C	-
Stability	≥4 years (when stored as a solid at -20°C)	-

Experimental Protocols

The quality and purity of **Pentadecanoic acid-d2** are confirmed through rigorous analytical testing. The following are detailed methodologies for the key experiments cited in the certificate of analysis.

Gas Chromatography (GC) for Chemical Purity



Objective: To determine the chemical purity of **Pentadecanoic acid-d2** by separating it from any volatile impurities.

Methodology:

- Sample Preparation: A stock solution of **Pentadecanoic acid-d2** is prepared by dissolving a
 precisely weighed amount of the solid in a suitable organic solvent (e.g., ethanol,
 dimethylformamide).
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
- Column: A non-polar capillary column (e.g., DB-1ms) is typically employed for the separation of fatty acids.
- · GC Conditions:
 - Injector Temperature: 250°C
 - Detector Temperature: 300°C
 - Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/minute, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Data Analysis: The area percent of the Pentadecanoic acid-d2 peak relative to the total area of all peaks is calculated to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To confirm the molecular weight and determine the isotopic enrichment of **Pentadecanoic acid-d2**.

Methodology:

 Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).



- Ionization: Electron Ionization (EI) is a common method for fatty acid analysis.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate ions based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - The molecular ion peak is analyzed to confirm the molecular weight of **Pentadecanoic** acid-d2 (244.41 g/mol).
 - The relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms are measured to calculate the isotopic enrichment.
 The atom % D is determined from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the position of the deuterium labels in **Pentadecanoic acid-d2**.

Methodology:

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Spectra Acquisition: Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.
- Data Analysis:
 - In the ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the protons at the C2 position confirms the location of deuterium labeling.
 - The ²H NMR spectrum will show a signal at the chemical shift corresponding to the C2 position, confirming the presence of deuterium at that site.



Visualizations

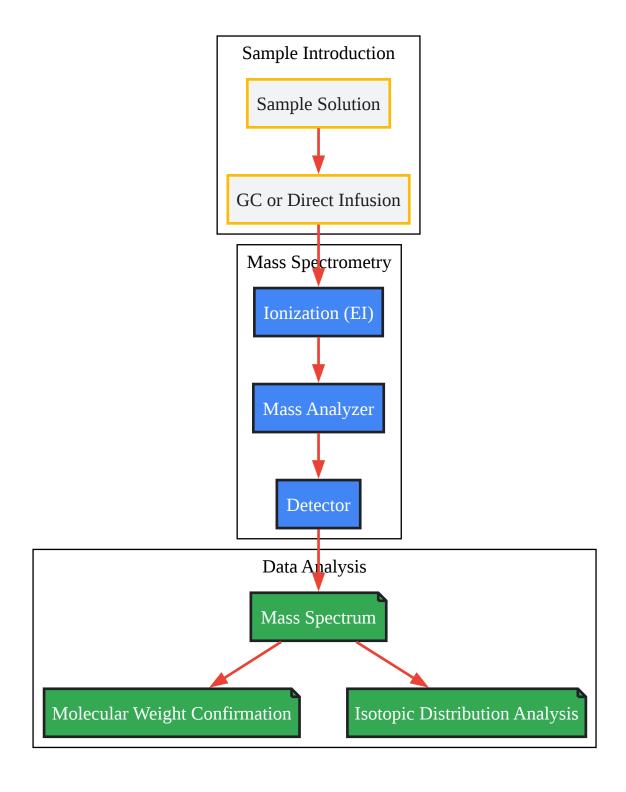
The following diagrams illustrate the experimental workflows and logical relationships involved in the analysis of **Pentadecanoic acid-d2**.



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GC Workflow for Chemical Purity Analysis.





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MS Workflow for Isotopic Enrichment.

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